5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one: , also known by its systematic IUPAC name, is a heterocyclic compound. Let’s break down its structure:
- The core structure consists of a pyrrolone ring (a five-membered ring containing nitrogen) fused with a benzothiazole ring (a bicyclic system containing sulfur and nitrogen).
- The substituents include an amino group (NH₂) at position 5, a nitro group (NO₂) at position 2 of the benzene ring, and a methyl group (CH₃) at position 1 of the benzene ring.
Preparation Methods
The synthetic routes to prepare this compound can vary, but here’s a common approach:
-
Heterocyclization Reaction:
- Start with 2-methyl-5-nitroaniline (aniline derivative with a methyl group and a nitro group).
- React it with 2-mercaptobenzothiazole (containing the benzothiazole ring) under appropriate conditions.
- The reaction forms the fused pyrrolone-benzothiazole system.
-
Reduction and Amination:
- Reduce the nitro group to an amino group using a suitable reducing agent.
- This step introduces the amino group at position 5.
-
Industrial Production:
- Industrial-scale production may involve modifications of the above steps or alternative methods.
- Optimization for yield, purity, and safety is crucial.
Chemical Reactions Analysis
Oxidation: The nitro group can be oxidized to a nitroso group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and various acids or bases.
Major Products: The reduced compound (with an amino group) and its derivatives.
Scientific Research Applications
Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, anti-inflammatory, or anticancer properties).
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in dye synthesis or materials science.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with cellular proteins or enzymes.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Explore related pyrrolone or benzothiazole derivatives.
Uniqueness: Highlight its specific substituents and structural features.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C18H14N4O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H14N4O3S/c1-10-6-7-11(22(24)25)8-13(10)21-9-14(23)16(17(21)19)18-20-12-4-2-3-5-15(12)26-18/h2-8,19,23H,9H2,1H3 |
InChI Key |
QHAJMRSIBYBCQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.